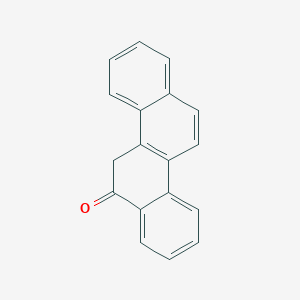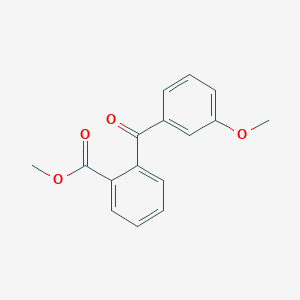
Chrysen-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysen-6(5H)-one is a polycyclic aromatic ketone with a molecular formula of C18H12O It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) known for its presence in fossil fuels and its formation during the incomplete combustion of organic matter
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chrysen-6(5H)-one can be synthesized through several methods, including:
Oxidation of Chrysene: One common method involves the oxidation of chrysene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This reaction introduces a ketone functional group at the 6-position of the chrysene molecule.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of chrysene using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction also results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
Chrysen-6(5H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, Chrysen-6-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Chrysen-6-ol.
Substitution: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
Chrysen-6(5H)-one has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential anticancer properties and its ability to interact with DNA.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of Chrysen-6(5H)-one involves its interaction with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, this compound may interact with enzymes involved in oxidative stress and inflammation, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Chrysen-6(5H)-one can be compared with other polycyclic aromatic ketones and hydrocarbons, such as:
Chrysene: The parent compound, which lacks the ketone functional group.
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Phenanthrene: A simpler PAH with three fused aromatic rings.
This compound is unique due to the presence of the ketone functional group at the 6-position, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other similar PAHs.
Propriétés
Numéro CAS |
147049-83-0 |
|---|---|
Formule moléculaire |
C18H12O |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
5H-chrysen-6-one |
InChI |
InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-10H,11H2 |
Clé InChI |
ORPVFFVNUGRIMC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC3=CC=CC=C23)C4=CC=CC=C4C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)



![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)



![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
